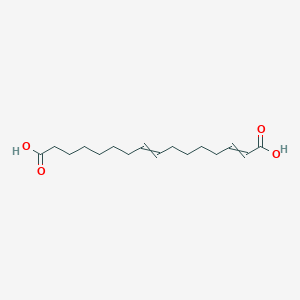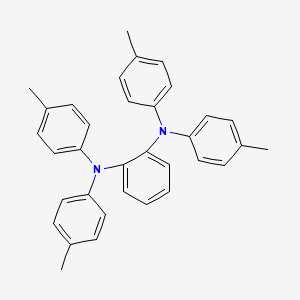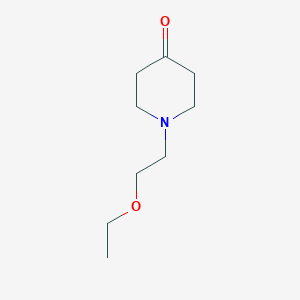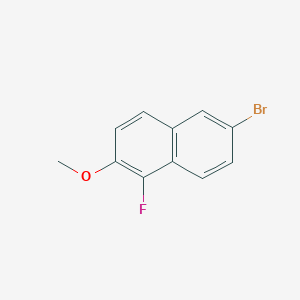
Hexadeca-2,8-dienedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadeca-2,8-dienedioic acid is an organic compound belonging to the class of long-chain fatty acids. It is characterized by its aliphatic tail containing 16 carbon atoms and two double bonds located at the 2nd and 8th positions. This compound is known for its hydrophobic nature and relative neutrality .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexadeca-2,8-dienedioic acid can be synthesized through various methods. One notable method involves the homocyclomagnesiation reaction of O-containing 1,2-dienes. This three-step route yields the compound in approximately 43-46% . Another method involves the Heck-decarboxylate coupling procedure, where the carboxylic group acts as a directing group to promote the reaction and control regioselectivity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The Heck-decarboxylate coupling procedure is particularly favored due to its broad substrate scope, good functional group tolerance, and late-stage derivatization of complex drug molecules .
Analyse Des Réactions Chimiques
Types of Reactions: Hexadeca-2,8-dienedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized forms.
Reduction: Reducing agents can be used to convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
Hexadeca-2,8-dienedioic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a useful diene building block in the synthesis of polyenes and other complex molecules.
Biology: The compound has shown promising anticancer activities in leukemia K562 and MV-4-11 cells.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of hexadeca-2,8-dienedioic acid involves its ability to act as a diene building block via the Heck-decarboxylate coupling procedure. The carboxylic group acts as a directing group, promoting the reaction and controlling regioselectivity
Comparaison Avec Des Composés Similaires
Hexadeca-2,8-dienedioic acid can be compared with other similar compounds, such as:
- 1,12-Dodeca-4Z,8Z-dienedioic acid
- 1,14-Tetradeca-5Z,9Z-dienedioic acid
- 1,18-Octadeca-7Z,11Z-dienedioic acid
These compounds share similar structural features, such as the presence of double bonds and long aliphatic tails. this compound is unique due to its specific double bond positions and its ability to undergo the Heck-decarboxylate coupling procedure with high regioselectivity .
Propriétés
Numéro CAS |
393585-55-2 |
|---|---|
Formule moléculaire |
C16H26O4 |
Poids moléculaire |
282.37 g/mol |
Nom IUPAC |
hexadeca-2,8-dienedioic acid |
InChI |
InChI=1S/C16H26O4/c17-15(18)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(19)20/h1-2,11,13H,3-10,12,14H2,(H,17,18)(H,19,20) |
Clé InChI |
RWWOLZXFOUVKFS-UHFFFAOYSA-N |
SMILES canonique |
C(CCCC(=O)O)CCC=CCCCCC=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14255303.png)
![6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14255310.png)


![8-Hexyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14255328.png)
![N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide](/img/structure/B14255331.png)





![1-{[(10-Bromodecyl)oxy]methyl}-4-methoxybenzene](/img/structure/B14255368.png)
![{[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}benzene](/img/structure/B14255369.png)
